molecular formula C16H16N2O3S B4986982 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4986982
M. Wt: 316.4 g/mol
InChI Key: QABHXWMGVKPZJC-UHFFFAOYSA-N
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Description

3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound with the molecular formula C16H16N2O3S . This compound features a bicyclo[2.2.1]heptane core, which is a common structural motif in organic chemistry, often associated with rigidity and unique stereochemical properties. The presence of the benzothiazole moiety adds further complexity and potential biological activity to the molecule.

Preparation Methods

The synthesis of 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[221]heptane-2-carboxylic acid typically involves multi-step organic reactions The synthetic route generally starts with the preparation of the bicyclo[22Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the molecule .

Scientific Research Applications

3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bicyclo[2.2.1]heptane core provides a rigid framework that can influence the compound’s binding affinity and specificity. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action .

Comparison with Similar Compounds

Similar compounds to 3-(1,3-Benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid include other bicyclo[2.2.1]heptane derivatives and benzothiazole-containing molecules. These compounds share structural similarities but may differ in their reactivity, stability, and biological activity. For example, bicyclo[2.2.1]heptane-2-carboxylic acid and its derivatives are known for their rigidity and unique stereochemical properties, while benzothiazole derivatives are often studied for their potential biological activities .

Properties

IUPAC Name

3-(1,3-benzothiazol-2-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c19-14(12-8-5-6-9(7-8)13(12)15(20)21)18-16-17-10-3-1-2-4-11(10)22-16/h1-4,8-9,12-13H,5-7H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABHXWMGVKPZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C(C2C(=O)O)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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